molecular formula C8H8N2OS B2697630 1H-imidazol-2-yl(thiophen-2-yl)methanol CAS No. 1378729-97-5

1H-imidazol-2-yl(thiophen-2-yl)methanol

Cat. No. B2697630
CAS RN: 1378729-97-5
M. Wt: 180.23
InChI Key: ZQSWKNKGXXCQEA-UHFFFAOYSA-N
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Description

“1H-imidazol-2-yl(thiophen-2-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For instance, substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols were synthesized by cyclization of the corresponding α-thienyl nitrones in an alkaline medium . α-Thienyl nitrones were obtained by reaction of N-(1-hydroxyimine-1-R-propan-2-yl)hydroxylamines with thiophene-2-carbaldehyde in methanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8N2OS . The imidazole ring in the compound contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds have been found to show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 180.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

1H-imidazol-2-yl(thiophen-2-yl)methanol derivatives are utilized in the synthesis of carbonyl compounds. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts. This transformation is valuable in organic synthesis, as it acts as a masked form of the carbonyl group and a synthon of the group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Synthesis of Substituted Imidazol-1-ols

Substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols are synthesized by cyclization of α-thienyl nitrones in an alkaline medium. These compounds have potential applications in the development of new chemical entities and pharmaceutical intermediates (Os'kina & Tikhonov, 2017).

Precursors for Biomimetic Chelating Ligands

1H-imidazol-2-yl derivatives, such as (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, are synthesized as potential precursors for biomimetic chelating ligands. These compounds could play a role in the development of biomimetic materials and applications in medicinal chemistry (Gaynor, McIntyre, & Creutz, 2023).

Corrosion Inhibition of Carbon Steel

Imidazole-based molecules, including derivatives of 1H-imidazol, are used in the corrosion inhibition of carbon steel in acidic media. This application is significant in the protection of metals and alloys, enhancing their durability and lifespan (Costa et al., 2021).

Structural Characterization and Crystallography

The structural characterization of this compound and its derivatives is crucial in crystallography and materials science. These studies aid in understanding the molecular arrangements and properties of these compounds, which can be applied in various fields like materials science, pharmaceuticals, and nanotechnology (Kunz & Frank, 2010).

Mechanism of Action

Target of Action

Imidazole derivatives, which include 1h-imidazol-2-yl(thiophen-2-yl)methanol, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity . The exact nature of these interactions likely depends on the specific structure and properties of the this compound molecule .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include alterations in enzyme activity, changes in protein conformation, modulation of receptor signaling, and impacts on cell growth and survival .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s interactions with its targets and its overall biological activity .

properties

IUPAC Name

1H-imidazol-2-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSWKNKGXXCQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=NC=CN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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